N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide
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Overview
Description
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Furan-2-carboxylic Acid: The oxadiazole intermediate is then coupled with furan-2-carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
- N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide
- N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide
- N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pyrrole-2-carboxamide
Comparison:
- Uniqueness: The presence of the furan ring in this compound distinguishes it from similar compounds with thiophene or pyrrole rings. This structural difference can influence the compound’s reactivity and biological activity.
- Biological Activity: The furan-containing compound may exhibit different biological activities compared to its thiophene or pyrrole analogs due to variations in electronic properties and steric factors .
Properties
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-25-16-10-6-13(7-11-16)18-22-20(27-23-18)14-4-8-15(9-5-14)21-19(24)17-3-2-12-26-17/h2-12H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIKZEWDYBRSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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